An In-depth Technical Guide to N-Carbobenzyloxy-D-serine-β-lactone
An In-depth Technical Guide to N-Carbobenzyloxy-D-serine-β-lactone
Abstract
N-Carbobenzyloxy-D-serine-β-lactone (Cbz-D-Ser-β-lactone) is a synthetically versatile chiral building block of significant interest in medicinal chemistry and drug development. As a constrained analog of D-serine, its high reactivity, driven by the strained four-membered β-lactone ring, makes it an excellent electrophile for introducing the D-serine scaffold into complex molecules. The carbobenzyloxy (Cbz) protecting group provides crucial stability and lipophilicity, facilitating its handling and use in organic synthesis. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of Cbz-D-Ser-β-lactone, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into its mechanistic behavior, spectroscopic signature, and practical applications, particularly in the synthesis of β-substituted alanines and serine protease inhibitors.
Introduction: Structural Significance and Synthetic Utility
N-Carbobenzyloxy-D-serine-β-lactone, systematically named Benzyl [(3R)-2-oxo-3-oxetanyl]carbamate, is a crystalline solid that has emerged as a powerful intermediate in asymmetric synthesis. Its structure combines two key features:
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The β-Lactone Ring: This four-membered cyclic ester is highly strained, with significant ring strain energy. This inherent strain renders the lactone susceptible to nucleophilic ring-opening, which is the cornerstone of its reactivity.[1] The relief of this strain provides a strong thermodynamic driving force for reactions.[2]
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The N-Cbz Protecting Group: The carbobenzyloxy group serves multiple purposes. It protects the amino functionality of the serine backbone, preventing unwanted side reactions. Furthermore, it imparts crystallinity and enhances solubility in common organic solvents, simplifying purification and handling.
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Defined Stereochemistry: As a derivative of D-serine, it possesses a defined stereocenter at the C3 position (R-configuration), making it an invaluable tool for introducing chirality into target molecules.
The strategic combination of a stable protecting group and a highly reactive electrophilic ring system allows for controlled and stereospecific introduction of a protected D-serine equivalent. This has profound implications in the synthesis of non-natural amino acids, peptide modifications, and the development of enzyme inhibitors.[3][4]
Physicochemical and Spectroscopic Properties
Accurate characterization is paramount for confirming the identity and purity of Cbz-D-Ser-β-lactone. The following data provides a benchmark for quality control.
Physical Properties
A summary of the key physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 98632-91-8 | [5] |
| Molecular Formula | C₁₁H₁₁NO₄ | [5] |
| Molecular Weight | 221.21 g/mol | [6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 131.0 - 135.0 °C | |
| Optical Rotation | [α]D²⁵ +21.0° to +30.0° (c=1 in acetonitrile) | |
| Density | 1.31 g/cm³ (Predicted) | [5] |
| Boiling Point | 425.5 °C at 760 mmHg (Predicted) | [5] |
Spectroscopic Profile
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the Cbz group (aromatic protons ~7.3 ppm, benzylic CH₂ ~5.1 ppm) and the β-lactone ring protons.
-
¹³C NMR: The carbon spectrum will distinctly feature the carbonyl carbons of the lactone and the carbamate, along with the carbons of the aromatic ring and the aliphatic carbons of the lactone ring.
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IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong carbonyl stretching frequencies. A key diagnostic feature is the high-frequency C=O stretch of the strained β-lactone ring, typically appearing around 1820-1850 cm⁻¹, which is significantly higher than that of a typical ester or the carbamate carbonyl (~1700 cm⁻¹).
Synthesis and Purification
The most reliable and widely adopted method for synthesizing N-protected serine β-lactones is the intramolecular cyclization of the corresponding N-protected serine precursor under Mitsunobu reaction conditions .[7]
Synthesis Mechanism: Mitsunobu Cyclization
The Mitsunobu reaction is a powerful dehydration reaction that facilitates the formation of an ester bond with inversion of stereochemistry at the alcohol center.[8] In the context of Cbz-D-Ser-β-lactone synthesis from Cbz-D-serine, the reaction proceeds via activation of the primary hydroxyl group.
Labeling studies have definitively shown that the reaction proceeds through a 4-exo-tet cyclization mechanism where the carboxylate oxygen acts as the intramolecular nucleophile, attacking the activated C3 carbon and displacing the phosphonium-activated hydroxyl group.[7][9] This results in a clean inversion of configuration at the C3 position.
Below is a diagram illustrating the workflow for this critical synthesis.
Caption: Figure 1. Synthetic Workflow via Mitsunobu Reaction.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures for the synthesis of N-protected serine β-lactones.[7][10]
Materials:
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N-Cbz-D-serine
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Triphenylphosphine (PPh₃)
-
Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (CH₃CN)
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Silica Gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
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Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triphenylphosphine (1.1 equivalents).
-
Solvent Addition: Add a 1:9 (v/v) mixture of anhydrous THF and anhydrous CH₃CN to dissolve the PPh₃.
-
Cooling: Cool the solution to -10 °C or lower using an appropriate cooling bath.
-
Reagent Addition: Slowly add a solution of DMAD (1.1 equivalents) in anhydrous THF to the stirred solution. A white precipitate of the PPh₃-DMAD adduct should form.
-
Substrate Addition: Add solid N-Cbz-D-serine (1.0 equivalent) portion-wise to the reaction mixture, maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction to stir at low temperature and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
The triphenylphosphine oxide and hydrazide byproducts are often poorly soluble and can be partially removed by filtration.
-
-
Purification: Purify the crude product immediately by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Cbz-D-serine-β-lactone as a white solid.
Trustworthiness Note: The success of this reaction is highly dependent on the use of anhydrous solvents and reagents to prevent premature hydrolysis of the reagents or the product. A slight excess of the Mitsunobu reagents can help drive the reaction to completion, but complicates purification. Quick purification is essential as unreacted triphenylphosphine can reportedly cause polymerization of the lactone.[7]
Chemical Reactivity: The Ring-Opening Reaction
The synthetic utility of Cbz-D-Ser-β-lactone is dominated by the nucleophilic ring-opening of the strained lactone. This reaction can proceed via two main pathways, depending on the nature of the nucleophile and the reaction conditions:
-
Acyl-Oxygen Cleavage (Attack at C2): The nucleophile attacks the electrophilic carbonyl carbon (C2), leading to the formation of N-Cbz-D-serine derivatives (amides, esters, etc.). This is the most common pathway, especially with "hard" nucleophiles like alkoxides or when catalyzed by Lewis acids.[11][12]
-
Alkyl-Oxygen Cleavage (Attack at C3): The nucleophile attacks the β-carbon (C3), resulting in the formation of β-substituted alanine derivatives. This pathway involves an Sₙ2-type displacement of the carboxylate.
The choice of solvent can significantly influence this regioselectivity. For instance, reactions of trimethylsilylamines with N-Cbz-L-serine-β-lactone in acetonitrile favor alkyl-oxygen cleavage, while using halogenated solvents like chloroform shifts the selectivity towards acyl-oxygen cleavage.[12]
Caption: Figure 2. Regioselective Ring-Opening Pathways.
Applications in Research and Development
The unique reactivity profile of Cbz-D-Ser-β-lactone makes it a valuable precursor for several classes of molecules.
-
Synthesis of β-Substituted Alanines: As described above, reaction with a variety of nucleophiles provides a direct, stereocontrolled route to optically pure N-protected β-substituted alanines, which are important non-canonical amino acids for peptide synthesis.[10]
-
Serine Hydrolase Inhibitors: Beta-lactones are known inhibitors of serine hydrolases and proteases.[1][4] The lactone can act as a covalent warhead, acylating the active site serine residue of the enzyme, leading to irreversible inhibition. The D-enantiomer specifically has been shown to be a competitive reversible inhibitor of Hepatitis A virus (HAV) 3C proteinase.[11]
-
Peptide Ligation: While the simple serine-derived β-lactone itself can be too labile for some peptide coupling conditions, more robust β-lactone systems are being developed for novel, epimerization-free native chemical ligation strategies.[13][14] This highlights the potential of the β-lactone moiety as a C-terminal activating group.
Handling, Storage, and Safety
Stability and Storage: N-Cbz-D-serine-β-lactone is stable for many months when stored in its dry, crystalline form at low temperatures (e.g., 4 °C) and protected from moisture.[10] Due to the strained ring, it is sensitive to both strong acids and bases, which can catalyze hydrolysis and ring-opening. Solutions are most stable under neutral or slightly acidic conditions.
Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
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Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. ResearchGate. [Link]
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Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. Canadian Science Publishing. [Link]
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The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. Acme Synthetic Chemicals. [Link]
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Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. Organic Letters. [Link]
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Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. PMC, NIH. [Link]
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Cleavage of beta-lactone ring by serine protease. Mechanistic implications. PubMed. [Link]
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Cleavage of beta-lactone ring by serine protease. Mechanistic implications. ResearchGate. [Link]
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Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group. Polymer Chemistry, RSC Publishing. [Link]
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